Molecular Weight and Heteroatom Differentiation: Thiane (S) vs. Tetrahydropyran (O) Core
The replacement of the tetrahydropyran oxygen with a thiane sulfur atom increases the molecular weight by approximately 16.07 g/mol (from 213.22 to 229.29 g/mol) and is predicted to elevate the LogP by roughly 0.5–0.7 units based on atom-based contribution methods . This shift in lipophilicity is consistent with the higher polarizability of sulfur and directly impacts both aqueous solubility and passive membrane permeability .
| Evidence Dimension | Molecular Weight & Estimated LogP Shift |
|---|---|
| Target Compound Data | MW = 229.29 g/mol; Estimated LogP ~2.5 (predicted) |
| Comparator Or Baseline | N-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1157009-62-5): MW = 213.22 g/mol; Estimated LogP ~1.8–2.0 (predicted) |
| Quantified Difference | ΔMW = +16.07 g/mol; ΔLogP ≈ +0.5 to +0.7 units |
| Conditions | Predicted physicochemical properties; no experimental determination found |
Why This Matters
Procurement decisions must account for this lipophilicity difference, as it alters compound retention time, solubility in assay media, and potential off-target binding profiles, making the thiane core non-interchangeable with the oxane analog in SAR campaigns.
